Synthetic Intermediate Specificity: 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole as a Key Precursor for Anticonvulsant Derivatives
The compound serves as the direct precursor for 5-chloro-3-[1-(1H-imidazol-1-yl)ethyl]-1,2-benzisoxazole hydrochloride, an agent with an ED₅₀ of approximately 5 mg/kg p.o. against maximal electroshock seizures in rats [1]. In contrast, the corresponding 3-(1H-imidazol-1-ylmethyl) derivative lacking the 5-chloro substituent leads to products with significantly altered anticonvulsant profiles [1]. While a direct head-to-head comparison of the intermediate itself is not available, the patent data supports a class-level inference that the 5-chloro and N-imidazolylmethyl substitution is critical for achieving the desired pharmacological potency in the final compound.
| Evidence Dimension | In vivo anticonvulsant potency of the derivative synthesized from this intermediate |
|---|---|
| Target Compound Data | Derivative: 5-chloro-3-[1-(1H-imidazol-1-yl)ethyl]-1,2-benzisoxazole hydrochloride, ED₅₀ ≈ 5 mg/kg p.o. (MES, rat) |
| Comparator Or Baseline | Other 1,2-benzisoxazole derivatives in the same patent series with ED₅₀ values ranging from 10 to >30 mg/kg p.o. |
| Quantified Difference | ≥2-fold improvement in ED₅₀ compared to several non-chlorinated or non-imidazole analogs |
| Conditions | Maximal electroshock (MES) test in rats, oral administration |
Why This Matters
This demonstrates that the imidazol-1-ylmethyl 5-chloro-benzoxazole scaffold is non-trivially associated with enhanced anticonvulsant activity, making the intermediate valuable for SAR-oriented procurement.
- [1] Bowman, R. M. Certain 1,2-benzisoxazole derivatives. U.S. Patent 4,859,691, 1989. View Source
